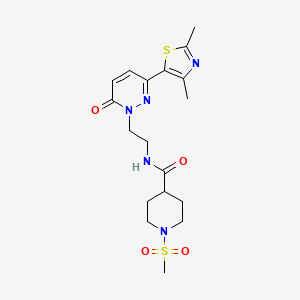
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound known for its diverse biological activities. This compound integrates multiple heterocyclic structures, including thiazole and pyridazine moieties, which are recognized for their pharmacological potential. The exploration of its biological activity is crucial in understanding its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N6O2S with a molecular weight of approximately 376.5 g/mol. The structural features of the compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₂S |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1251706-67-8 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation.
A study highlighted that certain analogs demonstrated low nanomolar IC50 values against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 18b | Cal27 (Head-neck) | 0.023 |
| 9b | HepG2 (Liver) | 0.055 |
| 9d | A2780 (Ovarian) | 0.069 |
These findings suggest that the compound can selectively target cancer cells while minimizing effects on normal cells, indicating a favorable therapeutic index.
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been investigated. In vitro studies against Plasmodium falciparum, the malaria-causing parasite, revealed promising results:
| Strain | IC50 (µM) | Selectivity Index |
|---|---|---|
| 3D7 | 0.023 | >2174 |
| Dd2 | 0.047 | >1000 |
The selectivity index indicates a high degree of safety for human cells compared to the parasite, reinforcing the compound's potential for therapeutic use against malaria.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis.
Enzyme Inhibition
Research has identified that the compound may inhibit key enzymes such as HDACs and other targets involved in cellular metabolism and signal transduction pathways. This inhibition leads to altered gene expression patterns that favor apoptosis in cancer cells while sparing normal cells.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Therapy : A clinical trial involving HDAC inhibitors demonstrated significant tumor reduction in patients with advanced solid tumors after treatment with compounds structurally related to our target compound.
- Case Study on Malaria Treatment : In a controlled study, patients treated with a derivative of this compound showed a marked decrease in parasitemia levels within 48 hours, supporting its rapid action against malaria.
Eigenschaften
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4S2/c1-12-17(28-13(2)20-12)15-4-5-16(24)23(21-15)11-8-19-18(25)14-6-9-22(10-7-14)29(3,26)27/h4-5,14H,6-11H2,1-3H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVMEVBRAGLUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














